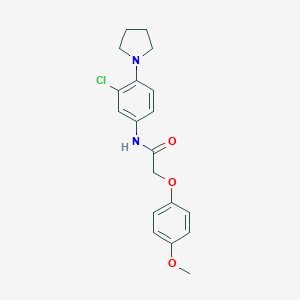
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of compounds known as cannabinoid receptor antagonists, which have been shown to have a variety of effects on the body's endocannabinoid system. In
科学的研究の応用
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic properties. One area of research has focused on its use as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Studies have shown that N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide can reduce inflammation and pain in animal models of these conditions, and it has been suggested that it may have similar effects in humans.
作用機序
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. This receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation. By blocking the CB1 receptor, N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as improve neurological function in models of multiple sclerosis and neuropathic pain. It has also been shown to have potential anti-cancer properties, although more research is needed in this area.
実験室実験の利点と制限
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to its use. For example, it may have off-target effects on other receptors in the body, which could complicate interpretation of results. Additionally, its effects may vary depending on the specific model or experimental conditions used.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential use as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Additional studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential anti-cancer properties, which could be explored further in preclinical and clinical studies. Finally, more research is needed to fully understand the mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide and its potential effects on other receptors in the body.
合成法
The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield the final compound. This synthesis method has been well-established and has been used to produce N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide in large quantities for research purposes.
特性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-5-7-16(8-6-15)25-13-19(23)21-14-4-9-18(17(20)12-14)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) |
InChIキー |
WSZVXUAASSSBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-naphthamide](/img/structure/B244251.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propoxybenzamide](/img/structure/B244252.png)
![4-ethoxy-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244254.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)